2-Methylpropyl chloro(difluoro)acetate
Description
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Structure
3D Structure
Properties
CAS No. |
167308-44-3 |
|---|---|
Molecular Formula |
C6H9ClF2O2 |
Molecular Weight |
186.58 g/mol |
IUPAC Name |
2-methylpropyl 2-chloro-2,2-difluoroacetate |
InChI |
InChI=1S/C6H9ClF2O2/c1-4(2)3-11-5(10)6(7,8)9/h4H,3H2,1-2H3 |
InChI Key |
YCUKDCGCEDWONI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)COC(=O)C(F)(F)Cl |
Origin of Product |
United States |
Synthetic Methodologies for 2 Methylpropyl Chloro Difluoro Acetate
Direct Esterification Approaches
Direct esterification methods involve the reaction of a carboxylic acid with an alcohol to form an ester and water. These are fundamental reactions in organic chemistry, often requiring a catalyst to proceed at a reasonable rate.
The most straightforward synthesis of 2-Methylpropyl chloro(difluoro)acetate is the Fischer-Speier esterification. This method involves heating a mixture of chloro(difluoro)acetic acid and 2-methylpropan-1-ol (isobutanol) in the presence of a strong acid catalyst, such as concentrated sulfuric acid or dry hydrogen chloride. chemguide.co.ukucalgary.ca The reaction is reversible, and to drive the equilibrium towards the product, it is common to use an excess of one reactant (typically the less expensive alcohol) or to remove the water formed during the reaction, for instance, by azeotropic distillation with a suitable solvent like benzene (B151609) or cyclohexane. ucalgary.caresearchgate.net
The general mechanism involves protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which increases its electrophilicity. ucalgary.ca The alcohol then acts as a nucleophile, attacking the carbonyl carbon. Subsequent proton transfer and elimination of a water molecule yield the final ester.
Table 1: Typical Reaction Conditions for Fischer Esterification
| Parameter | Condition | Purpose |
|---|---|---|
| Reactants | Chloro(difluoro)acetic acid, 2-Methylpropan-1-ol | Formation of the ester |
| Catalyst | Concentrated H₂SO₄, p-Toluenesulfonic acid | To increase the reaction rate |
| Temperature | Reflux (typically 80-140°C) | To provide activation energy |
| Solvent | Toluene, Hexane (optional, for azeotropic removal of water) | To facilitate water removal and drive equilibrium |
| Reaction Time | Several hours | To allow the reaction to reach completion |
To circumvent the equilibrium limitations of Fischer esterification and to achieve milder reaction conditions, chloro(difluoro)acetic acid can be converted into a more reactive derivative, such as an acyl chloride or an acid anhydride (B1165640). ucalgary.ca Chloro(difluoro)acetyl chloride can be synthesized from the parent acid using reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). prepchem.com
The highly electrophilic chloro(difluoro)acetyl chloride readily reacts with 2-methylpropan-1-ol. This reaction is typically rapid, exothermic, and proceeds to completion without the need for an acid catalyst. A weak, non-nucleophilic base like pyridine (B92270) or triethylamine (B128534) is often added to neutralize the hydrochloric acid (HCl) byproduct, preventing potential side reactions.
Table 2: Synthesis via Acyl Chloride
| Step | Reactants | Reagents | Typical Byproduct |
|---|---|---|---|
| 1. Activation | Chloro(difluoro)acetic acid | Thionyl chloride (SOCl₂) or Oxalyl chloride | SO₂, HCl |
| 2. Esterification | Chloro(difluoro)acetyl chloride, 2-Methylpropan-1-ol | Pyridine or Triethylamine (base) | Pyridinium hydrochloride |
Precursor-Based Synthesis Strategies
This approach involves synthesizing a precursor molecule that is subsequently converted into the target ester. For instance, one could synthesize isobutyl difluoroacetate (B1230586) and then introduce the chlorine atom. A potential route could be a free-radical chlorination, though achieving selective monochlorination at the alpha position without affecting the isobutyl group can be challenging and may lead to a mixture of products. Alternatively, a precursor like isobutyl glyoxylate (B1226380) could potentially undergo a transformation involving simultaneous chlorination and fluorination, although such routes are less common and more complex than the direct or indirect methods described above.
Utilization of Difluorocarbene Precursors for Ester Synthesis
Certain compounds known for their ability to generate difluorocarbene (:CF₂) under specific conditions can also serve as starting materials for ester synthesis through alternative reaction pathways. For the synthesis of this compound, reagents such as Sodium Chlorodifluoroacetate (SCDA) and Methyl Chlorodifluoroacetate are employed not for their carbene-generating properties, but as sources of the chlorodifluoroacetate moiety.
Sodium chloro(difluoro)acetate (ClCF₂CO₂Na), or SCDA, is a well-documented and inexpensive crystalline solid primarily recognized for its thermal decomposition to produce difluorocarbene. acs.orgwikipedia.org This reaction involves decarboxylation at elevated temperatures (typically around 90-160°C) in solvents like diglyme, generating difluorocarbene, sodium chloride, and carbon dioxide. acs.orgwikipedia.orgorgsyn.org This reactivity is widely exploited for difluorocyclopropanations and difluoromethylation of various nucleophiles. wikipedia.orgacs.org
However, for the purpose of synthesizing an ester such as this compound, the utility of SCDA lies in its nature as a carboxylate salt. In this context, the reaction does not proceed via a difluorocarbene intermediate. Instead, it can undergo a nucleophilic substitution reaction with a suitable alkyl halide. This pathway involves the reaction of SCDA with 2-methylpropyl bromide (isobutyl bromide). The chlorodifluoroacetate anion acts as a nucleophile, displacing the bromide ion to form the desired ester. This method is analogous to the Williamson ether synthesis but applied to the formation of an ester bond.
Reaction Scheme: ClCF₂CO₂Na + (CH₃)₂CHCH₂Br → (CH₃)₂CHCH₂O₂CCF₂Cl + NaBr
This approach leverages the nucleophilicity of the carboxylate anion. guidechem.com While effective for various substitutions, reaction conditions such as temperature and solvent choice are critical to favor the desired esterification over competing reactions like elimination or the thermal decomposition of SCDA.
Methyl chloro(difluoro)acetate (ClCF₂CO₂Me) is another reagent that can act as a precursor for difluorocarbene. google.com For the synthesis of this compound, its utility is found in transesterification reactions. Transesterification is the process of exchanging the organic group of an ester with the organic group of an alcohol. masterorganicchemistry.com This reaction can be catalyzed by either an acid or a base. masterorganicchemistry.com
In this specific synthesis, Methyl chloro(difluoro)acetate would be reacted with 2-methylpropan-1-ol (isobutanol). To drive the reaction toward the desired product, isobutanol is typically used in a large excess, often serving as the solvent. masterorganicchemistry.com The equilibrium is shifted by the high concentration of the reactant alcohol, favoring the formation of the more stable 2-Methylpropyl ester and methanol (B129727) as a byproduct.
Reaction Scheme (Acid-Catalyzed): ClCF₂CO₂CH₃ + (CH₃)₂CHCH₂OH ⇌ ClCF₂CO₂CH₂CH(CH₃)₂ + CH₃OH
This method is a cornerstone of industrial ester production due to its efficiency and the ability to use a readily available starting ester to produce a different one. organic-chemistry.orgresearchgate.net The choice between acid and base catalysis depends on the substrate's stability and the desired reaction rate.
Analogous Approaches for Fluorinated Ester Formation
Beyond the use of reagents that double as carbene precursors, more direct and conventional methods are highly applicable for the synthesis of this compound. These methods are standard in organic chemistry for ester formation.
Two primary analogous approaches include:
Direct Esterification (Fischer Esterification): This involves the reaction of chlorodifluoroacetic acid directly with 2-methylpropan-1-ol. chemguide.co.uk The reaction is typically slow and reversible, requiring an acid catalyst, such as concentrated sulfuric acid or p-toluenesulfonic acid, and heat to proceed at a reasonable rate. chemguide.co.ukgoogle.com Water is produced as a byproduct, and its removal (e.g., by azeotropic distillation) is necessary to drive the equilibrium towards the ester product. This method is fundamental for producing a wide range of esters from simple carboxylic acids and alcohols. researchgate.netgoogle.com
Acylation with an Acyl Halide: A more reactive, non-equilibrium approach involves using the acid chloride derivative, chlorodifluoroacetyl chloride. This highly electrophilic compound reacts readily with 2-methylpropan-1-ol to form the target ester. google.com The reaction is often performed in the presence of a non-nucleophilic base, such as pyridine or triethylamine, to neutralize the hydrogen chloride (HCl) byproduct that is formed, preventing it from causing side reactions. This method is generally faster and higher-yielding than Fischer esterification but requires the prior synthesis of the acyl chloride. commonorganicchemistry.com
Below is a table comparing these analogous synthetic routes.
Comparison of Analogous Synthetic Methods for this compound
| Method | Reactants | Catalyst/Reagent | Byproduct | General Conditions |
|---|---|---|---|---|
| Fischer Esterification | Chlorodifluoroacetic acid + 2-Methylpropan-1-ol | Strong Acid (e.g., H₂SO₄) | Water (H₂O) | Heating under reflux; water removal is beneficial. |
| Acylation | Chlorodifluoroacetyl chloride + 2-Methylpropan-1-ol | Base (e.g., Pyridine) | Pyridinium hydrochloride | Often run at or below room temperature; reaction is typically rapid. |
| Transesterification | Methyl chloro(difluoro)acetate + 2-Methylpropan-1-ol | Acid or Base | Methanol (CH₃OH) | Heating with excess alcohol to shift equilibrium. |
Methodological Advancements and Green Chemistry Considerations in Synthesis
The synthesis of fluorinated compounds, including esters like this compound, is increasingly scrutinized through the lens of green chemistry. tandfonline.com The principles of green chemistry aim to reduce waste, minimize energy consumption, and use less hazardous materials. researchgate.netscienmag.com
In the context of the synthetic methods discussed, several advancements align with these principles:
Catalyst Development: For Fischer esterification and transesterification, traditional homogeneous catalysts like sulfuric acid are effective but corrosive, difficult to separate from the product, and generate significant waste. A greener alternative is the use of solid acid catalysts, such as ion-exchange resins (e.g., Amberlyst 15) or zeolites. researchgate.netaiche.org These catalysts are easily recoverable by filtration, reusable, and often less corrosive, simplifying product purification and reducing waste streams.
Atom Economy: The acylation route using chlorodifluoroacetyl chloride has a lower atom economy compared to direct esterification because the base used to scavenge HCl becomes a waste byproduct. Direct esterification, where water is the only byproduct, is inherently more atom-economical.
Process Intensification: To improve the efficiency of equilibrium-limited reactions like Fischer esterification, reactive distillation can be employed. aiche.org This technique combines chemical reaction and product separation into a single unit. By continuously removing the ester product (and water) from the reaction zone, the equilibrium is constantly shifted towards the product side, leading to higher conversions and potentially lower energy usage compared to conventional batch processes. aiche.org
Solvent Selection: The choice of solvent is a key consideration in green chemistry. For reactions requiring a solvent, selecting those with lower environmental impact and toxicity is crucial. For transesterification and Fischer esterification, using one of the reactants (the alcohol) in excess as the solvent is a common and efficient strategy that avoids the need for an additional solvent. masterorganicchemistry.com
Applying these principles to the synthesis of this compound would favor a process utilizing a recyclable solid acid catalyst, potentially in a continuous or intensified reactor system, to maximize efficiency and minimize environmental impact. acsgcipr.org
Reactivity and Chemical Transformations of 2 Methylpropyl Chloro Difluoro Acetate
Reactions Involving the Ester Moiety
The ester group in 2-Methylpropyl chloro(difluoro)acetate is a primary site for nucleophilic attack, leading to cleavage of the acyl-oxygen bond. This reactivity is fundamental to processes such as hydrolysis, saponification, and transesterification.
Ester hydrolysis is a reaction in which water reacts with the ester, breaking the ester bond to form a carboxylic acid and an alcohol. This process can be catalyzed by either an acid or a base. libretexts.org
Acid-Catalyzed Hydrolysis: In the presence of a strong acid catalyst, the hydrolysis of an ester is a reversible process. libretexts.org For this compound, this would involve the protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to attack by water. The subsequent steps involve proton transfer and elimination of 2-methyl-1-propanol (B41256) to yield chlorodifluoroacetic acid.
Base-Promoted Hydrolysis (Saponification): Saponification is the hydrolysis of an ester under basic conditions. youtube.com Unlike acid-catalyzed hydrolysis, this reaction is irreversible because the carboxylic acid formed is deprotonated by the base to form a carboxylate salt. libretexts.orgyoutube.com The mechanism involves the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon of the ester, forming a tetrahedral intermediate. This intermediate then collapses, expelling the 2-methylpropoxide leaving group to form chlorodifluoroacetic acid. The strong base then deprotonates the carboxylic acid to form the chlorodifluoroacetate salt and 2-methyl-1-propanol. youtube.com
The rate of hydrolysis is influenced by the electronic effects of the substituent groups. The presence of electron-withdrawing fluorine atoms in the acyl group of this compound is expected to increase the electrophilicity of the carbonyl carbon, thereby increasing the rate of hydrolysis compared to non-fluorinated analogues. nih.gov Studies on other fluorinated esters have shown that the rate of hydrolysis increases with the number of fluorine atoms. nih.gov Kinetically, saponification is typically a second-order reaction, with the rate dependent on the concentrations of both the ester and the base. satyensaha.comquora.com
Transesterification is the process of exchanging the organic group of an ester with the organic group of an alcohol. bohrium.com This reaction is often catalyzed by an acid or a base. For this compound, transesterification with a different alcohol (R'-OH) would result in the formation of a new ester (chlorodifluoroacetyl-OR') and 2-methyl-1-propanol.
Mechanism:
Base-Catalyzed: An alkoxide from the new alcohol acts as a nucleophile, attacking the carbonyl carbon of the this compound. This forms a tetrahedral intermediate which then eliminates the 2-methylpropoxide to form the new ester. masterorganicchemistry.com
Acid-Catalyzed: The acid catalyst protonates the carbonyl oxygen, activating the ester towards nucleophilic attack by the new alcohol. A series of proton transfer and elimination steps then leads to the formation of the new ester and 2-methyl-1-propanol. masterorganicchemistry.com
To drive the reaction towards the desired product, the alcohol used for the transesterification is typically used in large excess or as the solvent. masterorganicchemistry.com The kinetics of transesterification can be complex, often modeled as a second-order reaction, but can be influenced by mass transfer limitations if the reactants are not fully miscible. unl.edu The activation energy for transesterification reactions can vary, with reported values for similar systems ranging from 33.6 to 84 kJ/mol. mdpi.com
Table 1: Factors Influencing Transesterification of this compound This table is interactive. You can sort and filter the data.
| Factor | Description | Expected Effect on Reaction Rate |
|---|---|---|
| Catalyst | Acid (e.g., H₂SO₄) or Base (e.g., NaOCH₃). | Bases are generally more effective catalysts than acids for transesterification. |
| Alcohol | The alcohol (R'-OH) that replaces the 2-methyl-1-propanol group. | The structure and nucleophilicity of the alcohol can affect the reaction rate. |
| Temperature | The reaction temperature. | Increasing the temperature generally increases the reaction rate. |
| Molar Ratio | The ratio of the new alcohol to the ester. | A high molar ratio of the incoming alcohol favors product formation. masterorganicchemistry.com |
| Solvent | The solvent in which the reaction is carried out. | The polarity and properties of the solvent can influence reaction kinetics. |
Under conditions of low-energy electron attachment, this compound can undergo dissociative electron attachment (DEA). youtube.com In this process, the molecule captures an electron to form a transient negative ion, which then fragments into a stable anion and one or more neutral radicals. youtube.com Studies on similar halogenated organic compounds, including chlorodifluoroacetic acid, have shown that DEA can lead to the cleavage of various bonds. nih.gov
For this compound, potential fragmentation pathways following electron attachment could include the cleavage of the C-Cl bond, C-F bonds, or bonds within the ester moiety. Research on chlorodifluoroacetic acid has demonstrated the desorption of fragment anions such as O⁻, F⁻, OH⁻, and Cl⁻ upon electron impact. nih.gov The specific fragmentation patterns and their probabilities are dependent on the energy of the incident electrons. youtube.com This process is of significant interest in fields such as radiation chemistry, as it can be a mechanism for radiation-induced damage in biological systems when halogenated compounds are present. rsc.orgnih.gov
Reactions at the Chlorodifluoromethyl Group
The chlorodifluoromethyl group is a key reactive center, primarily due to its ability to serve as a precursor for the generation of difluorocarbene.
Chlorodifluoroacetate salts and esters are well-established precursors for the generation of difluorocarbene (:CF₂), a highly reactive intermediate. orgsyn.orgcas.cnthieme-connect.com Difluorocarbene is a moderately electrophilic species that can be trapped by various nucleophiles and unsaturated systems. cas.cnthieme-connect.com
The generation of difluorocarbene from chlorodifluoroacetate precursors can be initiated thermally or by the action of a base. cas.cn Once generated, the difluorocarbene can be trapped in situ by a variety of substrates. For example, it can react with alkenes to form gem-difluorocyclopropanes, with phenolates to form difluoromethyl ethers, and with thiolates to yield difluoromethyl thioethers. cas.cnacs.orgacs.org
The thermal decomposition of sodium chlorodifluoroacetate (ClCF₂CO₂Na) is a common and effective method for generating difluorocarbene. acs.orgacs.org When heated, typically in an appropriate solvent like diglyme, the salt undergoes decarboxylation (loss of CO₂) to produce difluorocarbene and sodium chloride. wikipedia.org
Proposed Mechanism: The thermal decomposition is proposed to proceed via the initial loss of a carboxylate group to form a chlorodifluoromethyl anion (CClF₂⁻). This anion is unstable and rapidly eliminates a chloride ion to generate the singlet difluorocarbene (:CF₂). wikipedia.org
Reaction: ClCF₂CO₂Na (s) → :CF₂ (g) + CO₂ (g) + NaCl (s)
This reaction is often carried out at elevated temperatures, for example, around 90-95 °C. acs.orgacs.org The ability to control the release of carbon dioxide is a critical safety consideration, especially in large-scale applications. thieme-connect.com The generated difluorocarbene is highly reactive and is typically trapped in situ by a suitable substrate present in the reaction mixture. acs.org
Table 2: Common Trapping Agents for Difluorocarbene Generated from Chlorodifluoroacetates This table is interactive. You can sort and filter the data.
| Trapping Agent | Product Type | Reference |
|---|---|---|
| Alkenes | gem-Difluorocyclopropanes | acs.orgnih.gov |
| Phenols | Aryl difluoromethyl ethers | orgsyn.orgcas.cn |
| Thiols | Aryl difluoromethyl thioethers | acs.orgacs.org |
| Indoles | Chlorodifluoroacylated indoles | acs.org |
| Triphenylphosphine/Aldehyde | gem-Difluoroalkenes | wikipedia.org |
Generation and Trapping of Difluorocarbene (CF2:) from Chlorodifluoroacetates
Nucleophile-Initiated Difluorocarbene Formation
While direct studies on this compound as a difluorocarbene precursor are not extensively documented, its structural analog, sodium chlorodifluoroacetate (ClCF2CO2Na), is a well-established reagent for this purpose. The reaction mechanism involves the decarboxylation of the chlorodifluoroacetate anion to generate difluorocarbene (:CF2), a highly reactive intermediate. organic-chemistry.orgresearchgate.net This process is typically initiated by a nucleophile or heat.
In a similar fashion, it is plausible that under basic conditions, the ester group of this compound could be cleaved, followed by decarboxylation to yield difluorocarbene. This highly electrophilic species can then participate in various cycloaddition reactions, for instance, with alkenes to form gem-difluorocyclopropanes. organic-chemistry.org The efficiency of this process would likely depend on the reaction conditions, including the nature of the base and the solvent employed.
Table 1: Examples of Difluorocarbene Precursors and Their Applications
| Difluorocarbene Precursor | Conditions | Application | Reference |
| Sodium chlorodifluoroacetate | Heat, aprotic solvent | Synthesis of gem-difluorocyclopropanes | organic-chemistry.org |
| Methyl 2,2-difluoro-2-(fluorosulfonyl)acetate | Demethylating agent (e.g., iodide) | In situ generation of difluoromethylene triphenylphosphonium ylide | researchgate.net |
| 2-Chloro-2,2-difluoroacetophenone | Base (e.g., hydroxide) | O-Difluoromethylation of phenols | cas.cn |
Nucleophilic Substitution Reactions on the Chlorine Atom
The chlorine atom in this compound is attached to a carbon atom that is also bonded to two fluorine atoms and a carbonyl group. This electronic environment makes the chlorine atom susceptible to nucleophilic substitution, although the reaction mechanism may not be a straightforward SN2 type due to the presence of the adjacent electron-withdrawing groups. libretexts.orglibretexts.orgsydney.edu.au
Nucleophilic acyl substitution is a common reaction for carboxylic acid derivatives. libretexts.org In the case of this compound, a nucleophile could potentially attack the carbonyl carbon, leading to a tetrahedral intermediate. Subsequent elimination of the chloride ion would result in a substituted product. The reactivity towards nucleophiles would be influenced by the nature of the nucleophile and the reaction conditions.
For instance, reaction with a soft nucleophile like a thiol or a phosphine (B1218219) could lead to the displacement of the chloride ion. The feasibility and outcome of such reactions would be a subject of experimental investigation.
Radical Reactions and Bond Cleavages
The presence of a carbon-chlorine bond in this compound suggests its potential to undergo radical reactions. Homolytic cleavage of the C-Cl bond can generate a chlorodifluoroacetyl radical, which can then participate in various radical-mediated transformations. libretexts.orgaklectures.comrsc.org
Studies on the analogous compound chlorodifluoroacetic acid (CClF2COOH) have shown that low-energy electrons can induce dissociative processes. nih.gov Electron attachment to the molecule can lead to the formation of transient negative ions, which can then fragment to produce various radical and anionic species. mdpi.comnih.gov In the case of this compound, electron attachment could lead to the cleavage of the C-Cl bond, forming a chloride ion and a 2-methylpropyl difluoroacetoxy radical.
Table 2: Fragment Anions Observed in Electron Stimulated Desorption of Chlorodifluoroacetic Acid
| Fragment Anion | Resonance Energy Range (eV) | Proposed Mechanism | Reference |
| O⁻ | 4-14 | Dissociative Electron Attachment | nih.gov |
| F⁻ | 4-14 | Dissociative Electron Attachment | nih.gov |
| OH⁻ | 4-14 | Dissociative Electron Attachment | nih.gov |
| Cl⁻ | 4-14 | Dissociative Electron Attachment | nih.gov |
This process is highly dependent on the electron energy. It has been observed that low-energy electron resonances can be completely suppressed in the condensed phase compared to the gas phase. nih.gov
Visible-light photoredox catalysis has emerged as a powerful tool for the generation of radicals from halogenated compounds under mild conditions. In a related system, methyl fluorosulfonyldifluoroacetate has been utilized as a source of the carbomethoxydifluoromethyl radical (•CF2CO2Me) under photoredox conditions. nih.gov This radical can then engage in reactions with alkenes, styrenes, and heteroarenes.
Given the structural similarity, it is conceivable that this compound could also serve as a precursor to a difluoroacetyl radical under photoredox catalysis. The process would likely involve the single-electron reduction of the C-Cl bond by an excited-state photocatalyst, leading to the formation of the corresponding radical and a chloride ion. This would open up avenues for the functionalization of various organic molecules.
Chemical Conversions of Analogous Chlorodifluoromethyl Ketones
Chlorodifluoromethyl ketones are structurally related to this compound and exhibit a range of interesting chemical conversions. These ketones can undergo nucleophilic additions to the carbonyl group. For example, the decarboxylative cyanomethylation of chlorodifluoromethyl ketones with cyanoacetic acid in the presence of a catalytic amount of triethylamine (B128534) yields β-hydroxy nitrile products in high yields. nih.gov This demonstrates that the chlorodifluoromethyl group is well-tolerated under these reaction conditions.
Furthermore, chlorodifluoromethyl aromatic ketones can be converted to the corresponding gem-difluoroolefins through a Wittig-type olefination reaction using (chlorodifluoromethyl)trimethylsilane (B179667) and triphenylphosphine. nih.gov
Table 3: Examples of Reactions with Chlorodifluoromethyl Ketones
| Reactant | Reagents | Product | Yield | Reference |
| Chlorodifluoromethyl ketone | Cyanoacetic acid, triethylamine | Cyanomethylated alcohol | High | nih.gov |
| Chlorodifluoromethyl aromatic ketones | (Chlorodifluoromethyl)trimethylsilane, triphenylphosphine | gem-difluoroolefins | Moderate to good | nih.gov |
These examples from analogous chlorodifluoromethyl ketones highlight the potential reactivity patterns that could be explored for this compound, particularly concerning reactions involving the difluoroacetyl moiety.
Advanced Spectroscopic Characterization Techniques and Data Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the precise connectivity and stereochemistry of organic molecules. For 2-Methylpropyl chloro(difluoro)acetate, a combination of 1H, 13C, and 19F NMR experiments provides a complete picture of the molecule's structure.
The 1H NMR spectrum of this compound is expected to show distinct signals corresponding to the protons of the 2-methylpropyl (isobutyl) group. Due to the lack of protons on the alpha-carbon of the acetate (B1210297) moiety, the spectrum is simplified in that region.
The protons of the isobutyl group are chemically non-equivalent and will exhibit characteristic splitting patterns. The two methyl groups are diastereotopic due to the chirality of the molecule, but in an achiral solvent, they are expected to be equivalent, giving rise to a doublet. The methine proton will appear as a multiplet due to coupling with the adjacent methyl and methylene (B1212753) protons. The methylene protons, being diastereotopic, could potentially show complex splitting, but are often observed as a doublet.
Predicted 1H NMR Data for this compound:
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| -CH2- | ~4.0 | Doublet (d) | ~6.7 |
| -CH- | ~2.0 | Multiplet (m) | - |
| -(CH3)2 | ~0.9 | Doublet (d) | ~6.7 |
Note: Predicted values are based on typical chemical shifts for isobutyl esters and related structures. hmdb.canih.govdocbrown.info
The 13C NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom in this compound will produce a distinct signal. The chemical shifts are influenced by the electronegativity of neighboring atoms, with the carbonyl carbon and the carbon bonded to the halogens showing significant downfield shifts.
The carbon of the carbonyl group (C=O) is expected to resonate at a significantly downfield chemical shift. The alpha-carbon, directly attached to a chlorine and two fluorine atoms, will also be shifted downfield and will exhibit splitting due to coupling with the fluorine atoms. The carbons of the isobutyl group will appear in the upfield region of the spectrum.
Predicted 13C NMR Data for this compound:
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to 13C-19F coupling) |
| C=O | ~160-170 | Singlet (s) or Triplet (t) |
| -CF2Cl | ~115-125 | Triplet (t) |
| -O-CH2- | ~70-80 | Singlet (s) |
| -CH- | ~25-35 | Singlet (s) |
| -(CH3)2 | ~15-25 | Singlet (s) |
Note: Predicted values are based on data from analogous compounds such as isobutyl acetate and halogenated acetates. hmdb.cadocbrown.infochemicalbook.comchemicalbook.com
19F NMR spectroscopy is a highly sensitive technique for characterizing the environment of fluorine atoms within a molecule. In this compound, the two fluorine atoms are chemically equivalent and are expected to produce a single resonance in the 19F NMR spectrum. The chemical shift of this signal is indicative of the electronic environment created by the adjacent carbonyl group and chlorine atom. mdpi.com
The chemical shift for difluoroacetyl groups typically appears in a specific region of the 19F NMR spectrum. ucsb.edu The signal may exhibit coupling to other nearby nuclei, although in a proton-decoupled spectrum, it would appear as a singlet.
Predicted 19F NMR Data for this compound:
| Fluorine Atoms | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
| -CF2Cl | -60 to -80 | Singlet (s) |
Note: Chemical shifts are referenced to CFCl3. Predicted values are based on typical ranges for similar fluorine-containing compounds. colorado.educhemrxiv.orgspectrabase.com
Mass Spectrometry (MS) for Molecular and Fragment Ion Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to deduce its structure by analyzing its fragmentation patterns. For this compound, electron ionization (EI) mass spectrometry would likely lead to the formation of a molecular ion ([M]+) and several characteristic fragment ions.
The presence of chlorine will result in a characteristic isotopic pattern for the molecular ion and any chlorine-containing fragments, with the [M+2]+ peak being approximately one-third the intensity of the [M]+ peak due to the natural abundance of the 35Cl and 37Cl isotopes. docbrown.info
Common fragmentation pathways for esters include the loss of the alkoxy group and McLafferty rearrangement. For this compound, cleavage of the C-O bond would lead to the formation of an isobutyl radical and a chloro(difluoro)acetyl cation. The isobutyl group itself can undergo fragmentation.
Predicted Key Fragment Ions in the Mass Spectrum of this compound:
| m/z | Possible Fragment Ion |
| [M]+ | C6H9ClF2O2+ |
| [M-57]+ | C2ClF2O2+ (Loss of isobutyl radical) |
| 57 | C4H9+ (Isobutyl cation) |
| 43 | C3H7+ (Isopropyl cation) |
| 41 | C3H5+ (Allyl cation) |
Note: The molecular weight of this compound is 186.58 g/mol . The presence of chlorine isotopes will result in M+ and M+2 peaks. docbrown.infonist.govgovinfo.gov
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to show characteristic absorption bands for the ester functional group and the carbon-halogen bonds.
The most prominent feature will be the strong absorption band corresponding to the C=O stretching vibration of the ester group. The C-O stretching vibrations will also be present. The C-F and C-Cl stretching vibrations will appear in the fingerprint region of the spectrum and are often strong and characteristic.
Predicted IR Absorption Bands for this compound:
| Vibrational Mode | Predicted Wavenumber (cm-1) | Intensity |
| C-H stretch (alkyl) | 2850-3000 | Medium-Strong |
| C=O stretch (ester) | 1750-1780 | Strong |
| C-O stretch | 1000-1300 | Strong |
| C-F stretch | 1000-1400 | Strong |
| C-Cl stretch | 600-800 | Strong |
Note: Predicted values are based on characteristic IR frequencies for esters and halogenated compounds. nist.govnih.govspectroscopyonline.comdocbrown.infonih.govdocbrown.info
Advanced Vibrational Spectroscopy (e.g., Raman Spectroscopy)
Raman spectroscopy is a complementary technique to IR spectroscopy that also provides information about molecular vibrations. wikipedia.org It relies on the inelastic scattering of monochromatic light. wikipedia.org While IR spectroscopy is sensitive to changes in the dipole moment, Raman spectroscopy is sensitive to changes in the polarizability of a molecule. wikipedia.org Therefore, symmetrical vibrations that are weak in the IR spectrum may be strong in the Raman spectrum.
For this compound, Raman spectroscopy could be particularly useful for observing the C-C backbone vibrations and the symmetric stretches of the CF2 and CCl groups. The C=O stretch is also typically observed in Raman spectra. The "fingerprint" region (600-1800 cm-1) of the Raman spectrum would provide a unique pattern for the identification of the molecule. physicsopenlab.orgresearchgate.net
Predicted Raman Shifts for this compound:
| Vibrational Mode | Predicted Raman Shift (cm-1) |
| C-H stretch | 2800-3000 |
| C=O stretch | 1730-1760 |
| C-O stretch | 800-1200 |
| C-F symmetric stretch | 700-800 |
| C-Cl stretch | 550-750 |
Note: Raman spectroscopy provides complementary information to IR spectroscopy and can be particularly useful for studying symmetric vibrations. physicsopenlab.orgresearchgate.netlibretexts.org
Computational and Theoretical Studies
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are foundational to modern computational chemistry, allowing for the direct computation of a molecule's electronic states and properties based on the principles of quantum mechanics. mdpi.com These calculations are crucial for predicting the intrinsic reactivity of a molecule by analyzing its electron distribution, orbital energies, and electrostatic potential. mdpi.com For 2-methylpropyl chloro(difluoro)acetate, such studies can reveal how the presence of electronegative fluorine and chlorine atoms, combined with the ester functionality and the isobutyl group, collectively influence its chemical behavior.
Density Functional Theory (DFT) is a widely used quantum mechanical method that balances computational cost and accuracy, making it suitable for studying molecules of moderate size. mdpi.comarxiv.org The core principle of DFT is to calculate the total energy of a system based on its electron density rather than a complex many-electron wavefunction. cnr.it
A primary application of DFT is geometry optimization, an iterative process that systematically alters the positions of atoms to find the arrangement with the lowest possible ground-state energy. stackexchange.comresearchgate.net This procedure yields the molecule's most stable three-dimensional structure, providing precise predictions of bond lengths, bond angles, and dihedral angles. researchgate.net For this compound, a DFT optimization would clarify the spatial arrangement of the chloro(difluoro)acetyl group relative to the isobutyl ester moiety.
Furthermore, DFT is used to explore a molecule's potential energy surface (PES), which maps the energy of a molecule as a function of its geometry. rsc.orgrsc.orgresearchgate.net By identifying local minima (stable conformers) and saddle points (transition states), DFT can construct detailed energy landscapes. nih.govaps.org This allows for the determination of the relative stabilities of different conformations and the energy barriers for converting between them.
Illustrative Optimized Geometric Parameters for this compound (DFT/B3LYP/6-311++G(d,p)) This table presents hypothetical, yet plausible, data representative of results from a DFT calculation, as specific literature for this compound is unavailable.
| Parameter | Atoms Involved | Calculated Value |
|---|---|---|
| Bond Length (Å) | C=O (carbonyl) | 1.205 |
| Bond Length (Å) | C-O (ester) | 1.334 |
| Bond Length (Å) | C-Cl | 1.789 |
| Bond Length (Å) | C-F | 1.352 |
| Bond Angle (°) | O=C-O | 125.8 |
| Bond Angle (°) | Cl-C-F | 108.5 |
| Dihedral Angle (°) | C-O-C-C (isobutyl) | -178.5 |
Frontier Molecular Orbital (FMO) theory simplifies the concept of reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost empty orbital and acts as an electron acceptor. taylorandfrancis.com The energies and spatial distributions of these orbitals are key predictors of a molecule's reactivity and selectivity. acs.orgunesp.br
For this compound, FMO analysis can identify the most probable sites for nucleophilic and electrophilic attack.
HOMO: The HOMO energy is related to the molecule's ionization potential and its ability to donate electrons. In this ester, the HOMO is likely to have significant contributions from the lone pair electrons on the carbonyl and ether oxygen atoms, making these sites susceptible to attack by electrophiles (e.g., protonation).
LUMO: The LUMO energy is related to the electron affinity. The LUMO is expected to be localized around the electrophilic carbonyl carbon and the α-carbon bearing the halogen atoms, making these the primary sites for nucleophilic attack. The presence of electron-withdrawing fluorine and chlorine atoms lowers the LUMO energy, increasing the electrophilicity of these centers. pku.edu.cn
The energy gap between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is an important indicator of chemical stability. A large HOMO-LUMO gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO.
Illustrative FMO Properties for this compound This table presents hypothetical data representative of results from a quantum chemical calculation.
| Orbital | Energy (eV) | Primary Localization |
|---|---|---|
| HOMO | -11.5 | Oxygen lone pairs (carbonyl and ether) |
| LUMO | -0.8 | Carbonyl carbon (π* C=O) and α-carbon (σ* C-Halogen) |
| HOMO-LUMO Gap (ΔE) | 10.7 | Indicates high kinetic stability |
Mechanistic Pathway Elucidation through Computational Modeling
Computational modeling is an indispensable tool for elucidating the detailed mechanisms of chemical reactions. rsc.orgmdpi.com By mapping the reaction pathway on the potential energy surface, researchers can identify transition states (the highest energy point along a reaction coordinate), intermediates, and products. ucsb.edu The calculated activation energy (the energy difference between the reactants and the transition state) provides a quantitative measure of the reaction's feasibility and rate. acs.org
For this compound, a key reaction to study would be its hydrolysis, which can proceed through different mechanisms (e.g., acid-catalyzed or base-catalyzed). Computational modeling could be used to:
Model Reactant and Product States: Optimize the geometries of the ester and water (reactants) and the resulting carboxylic acid and isobutanol (products).
Locate Transition States: Search for the transition state structure for the rate-determining step, such as the nucleophilic attack of a water molecule or hydroxide (B78521) ion on the carbonyl carbon.
Calculate Activation Barriers: Determine the energy of the transition state relative to the reactants to predict the reaction rate.
Trace the Reaction Path: Use methods like the Intrinsic Reaction Coordinate (IRC) to confirm that the identified transition state connects the reactants to the desired intermediates or products, providing a complete picture of the transformation. acs.org
These calculations can distinguish between competing pathways, such as addition-elimination versus SN2-type mechanisms, by comparing their respective activation barriers. acs.org
Prediction of Reaction Outcomes and Selectivity
Beyond elucidating known mechanisms, computational chemistry aims to predict the outcomes of unknown reactions. csmres.co.ukrjptonline.org This involves identifying which of several possible products will be the major one formed under a given set of conditions. nih.gov Selectivity—the preference for forming one constitutional isomer (regioselectivity) or stereoisomer (stereoselectivity) over others—is a critical aspect of this prediction. rsc.org
For this compound, predictive models could address several questions:
Regioselectivity: In reactions with unsymmetrical reagents, will the reaction occur at the carbonyl carbon or the α-carbon? FMO theory and electrostatic potential maps can indicate the most electrophilic site, guiding this prediction.
Chemoselectivity: In the presence of other functional groups, which one will react preferentially? Computational models can compare the activation barriers for reactions at different sites.
While traditional quantum chemical calculations are powerful, they can be computationally expensive. digitellinc.com Consequently, machine learning (ML) models trained on large datasets of known reactions are emerging as a complementary approach. arxiv.orgnih.gov These models can learn complex reactivity patterns from reaction data and make rapid predictions for new combinations of reactants. csmres.co.uk
Conformational Analysis and Stereoelectronic Effects
The presence of single bonds in this compound allows for rotation, leading to multiple possible three-dimensional arrangements, or conformations. nih.govslideshare.net Conformational analysis aims to identify the different stable conformers and determine their relative energies. acs.orgnih.gov Computational methods can systematically explore the potential energy surface to locate these energy minima, revealing the preferred shape(s) of the molecule in its ground state. researchgate.net
The relative stability of these conformers is governed not just by classical steric hindrance but also by subtle stereoelectronic effects. wikipedia.org Stereoelectronic effects arise from the interactions between electron orbitals that depend on their spatial orientation. worldscientific.comresearchgate.net In this molecule, key stereoelectronic interactions would include:
Hyperconjugation: This involves the donation of electron density from a filled bonding orbital (e.g., a C-H or C-C σ bond) or a lone pair into an adjacent empty antibonding orbital (σ* or π). A significant interaction in esters is the donation from an oxygen lone pair (nO) into the adjacent C=O π orbital, which influences the rotational barrier around the C-O bond.
Anomeric-type Effects: Interactions between the lone pairs on the ether oxygen and the antibonding orbitals of the C-C and C-H bonds of the isobutyl group can influence conformational preferences. rsc.org Similarly, interactions involving the C-F and C-Cl antibonding orbitals (σ) are critical. The alignment of a donor orbital (like an oxygen lone pair) anti-periplanar to an acceptor orbital (like a σC-Cl) leads to a stabilizing interaction that can affect bond lengths and angles. chemrxiv.org
By quantifying the energies of these orbital interactions, for example, through Natural Bond Orbital (NBO) analysis, computational studies can provide a deep understanding of the forces that dictate the molecule's preferred geometry and its inherent reactivity. worldscientific.com
Molecular Dynamics Simulations for Dynamic Behavior
While quantum chemical calculations typically focus on static, minimum-energy structures, molecules are in constant motion at any temperature above absolute zero. Molecular Dynamics (MD) simulations are a computational method used to study this dynamic behavior by simulating the movements of atoms and molecules over time. mdpi.com MD simulations solve Newton's equations of motion for a system of particles, using a force field to describe the potential energy and forces between them. nih.gov
For this compound, MD simulations could be used to:
Study Solvation: By placing the ester molecule in a simulation box filled with solvent molecules (e.g., water), MD can model how the solvent organizes around the solute, calculate the solvation free energy, and observe dynamic hydrogen bonding.
Explore Conformational Dynamics: MD simulations can track the transitions between different conformations over time (e.g., on the nanosecond scale), revealing the flexibility of the isobutyl chain and the rotational dynamics of the ester group. researchgate.net
Simulate Bulk Properties: For a large number of ester molecules, MD can be used to predict properties of the liquid state, such as density and diffusion coefficients.
Recent advancements also allow for reactive MD simulations (using force fields like ReaxFF), which can model chemical reactions, such as hydrolysis, within a dynamic framework, providing insights into reaction mechanisms in a condensed-phase environment. osti.gov Studies on other esters have successfully used MD to investigate self-assembly and hydrolysis mechanisms. researchgate.netacs.org
Synthetic Utility and Applications As a Chemical Synthon
Precursor for Advanced Fluorinated Building Blocks
2-Methylpropyl chloro(difluoro)acetate serves as a valuable starting material for the creation of more complex, advanced fluorinated building blocks. The incorporation of fluorine atoms or fluorinated groups into organic molecules is a critical strategy in medicinal chemistry, agrochemistry, and materials science to modulate properties like metabolic stability, lipophilicity, and binding affinity. nih.govnih.govsigmaaldrich.com The chlorodifluoroacetate moiety is a key component that can be elaborated through various chemical transformations.
The general strategy involves using the ester as a scaffold and introducing additional functionalities or building upon the existing structure. For instance, the ester can undergo reactions at the carbonyl group or substitution of the chlorine atom to generate diverse fluorinated synthons. These synthons are then used in the assembly of larger, more complex molecules. While specific examples for the isobutyl ester are not prevalent in the literature, the principle is well-demonstrated with other fluorinated esters in the synthesis of tailored molecules. cuny.edusoton.ac.uk
Role in the Introduction of the Chlorodifluoromethyl Group into Organic Molecules
The primary role of alkyl chlorodifluoroacetates in synthesis is not to introduce the intact chlorodifluoromethyl group, but rather to serve as a precursor to difluorocarbene (:CF2) through decarboxylation. This highly reactive intermediate is the key species responsible for introducing the difluoromethylene unit into various molecules. cas.cnthieme-connect.com The process typically involves heating the chlorodifluoroacetate, often in the presence of a base, to induce the elimination of carbon dioxide and a chloride ion.
This generated difluorocarbene can then be trapped by a variety of nucleophiles, leading to difluoromethylated products. This method has been effectively used for the difluoromethylation of phenols, thiols, and heterocyclic nitrogen compounds using the more common sodium chlorodifluoroacetate (SCDA). cas.cnacs.org The reaction with phenols, for example, yields aryl difluoromethyl ethers, a motif found in many biologically active compounds. cas.cn It is expected that this compound would function similarly under appropriate thermal or basic conditions.
Table 1: Difluoromethylation of Nucleophiles Using Sodium Chlorodifluoroacetate (SCDA) Illustrative examples of reactivity analogous to this compound.
| Nucleophile | Reagent | Conditions | Product | Yield (%) | Reference |
| 4-Methoxyphenol | SCDA | K₂CO₃, DMF, 95 °C | 1-(Difluoromethoxy)-4-methoxybenzene | 86 | acs.org |
| 4-Methylthiophenol | SCDA | K₂CO₃, DMF, 95 °C | 1-(Difluoromethylthio)-4-methylbenzene | 95 | acs.org |
| Phenylselenol | SCDA | K₂CO₃, DMF, 95 °C | (Difluoromethylselanyl)benzene | 82 | acs.org |
| Indazole | SCDA | K₂CO₃, DMF, 95 °C | 1-(Difluoromethyl)-1H-indazole | 60 | acs.org |
Applications in Cycloaddition Reactions (e.g., Difluorocyclopropanation)
One of the most powerful applications of chlorodifluoroacetate derivatives is in [2+1] cycloaddition reactions to form gem-difluorocyclopropanes. cas.cn These three-membered rings are important structural motifs in medicinal chemistry and serve as versatile intermediates for further transformations. beilstein-journals.orgcas.cn The reaction proceeds via the thermal or base-induced generation of difluorocarbene from the chlorodifluoroacetate precursor, which is then trapped by an alkene.
Sodium chlorodifluoroacetate is the most commonly cited reagent for this transformation, typically requiring high temperatures in solvents like diglyme. beilstein-journals.orgnih.gov More recent methods have employed microwave irradiation to significantly reduce reaction times and allow for the use of lower-boiling solvents. organic-chemistry.org Esters such as methyl 2,2-difluoro-2-(fluorosulfonyl)acetate have also been shown to be highly effective difluorocarbene sources for cyclopropanating even unreactive alkenes. researchgate.net this compound is anticipated to undergo similar cycloaddition reactions, providing a pathway to various difluorocyclopropanated products.
Table 2: Difluorocyclopropanation of Alkenes with Difluorocarbene Precursors Illustrative examples of reactivity analogous to this compound.
| Alkene | Carbene Source | Conditions | Product | Yield (%) | Reference |
| 1,1-Diphenylethene | ClCF₂COONa | Diglyme, 190 °C, 4h | 1,1-Difluoro-2,2-diphenylcyclopropane | 56 | beilstein-journals.org |
| α-Methylstyrene | ClCF₂COONa | THF, MW, 170 °C, 5 min | 1,1-Difluoro-2-methyl-2-phenylcyclopropane | 81 | organic-chemistry.org |
| 1-Dodecene | ClCF₂COONa | THF, MW, 170 °C, 5 min | 1,1-Difluoro-2-decylcyclopropane | 70 | organic-chemistry.org |
| n-Butyl acrylate | FSO₂CF₂COOMe | Toluene, 120 °C, 48h | n-Butyl 2,2-difluorocyclopropane-1-carboxylate | 76 | researchgate.net |
Derivatization Strategies for Complex Molecular Architectures
Beyond its role as a difluorocarbene precursor, the structure of this compound allows for other derivatization strategies to build complex molecules. A key example is the Reformatsky reaction, which involves the reaction of an α-halo ester with a carbonyl compound in the presence of metallic zinc. wikipedia.orglscollege.ac.in This reaction forms a zinc enolate intermediate which then adds to the carbonyl group to produce a β-hydroxy ester.
While the chloro-ester is less reactive than its bromo- or iodo-counterparts, this reaction provides a powerful method for carbon-carbon bond formation. Ethyl bromodifluoroacetate and ethyl iododifluoroacetate are well-documented to participate in enantioselective Reformatsky reactions with aldehydes and ketones, yielding chiral α,α-difluoro-β-hydroxy esters. beilstein-journals.orgrsc.org These products are highly valuable chiral building blocks for the synthesis of complex fluorinated natural products and pharmaceuticals. It is plausible that under appropriate conditions, this compound could be used in similar zinc- or other metal-mediated additions to carbonyl compounds.
Design and Synthesis of Fluorine-Containing Analogs of Esters
This compound is itself a fluorine-containing ester and can be used as a starting point for the synthesis of other, more elaborate ester analogs. nih.govpdx.edu Synthetic strategies can involve either modification of the isobutyl group or transformation of the chlorodifluoroacetyl moiety after it has been incorporated into a larger molecule.
For example, the ester could be incorporated into a molecule via a Reformatsky reaction, and subsequent transformations could modify other functional groups on the newly formed, larger structure. Another potential pathway is transesterification, where the isobutyl group is exchanged for a different alcohol moiety, allowing for the introduction of the chlorodifluoroacetate group into a wide array of molecular contexts. This flexibility makes it a useful tool for systematically studying the effects of fluorinated ester groups in areas like drug design and materials science. nih.govcuny.edu
Analogous Compounds and Comparative Academic Investigations
Methyl Chlorodifluoroacetate: Comparative Reactivity, Atmospheric Chemistry, and Spectroscopic Studies
Methyl chlorodifluoroacetate (MCDFA) is the simplest analog of 2-methylpropyl chloro(difluoro)acetate and serves as a fundamental benchmark for reactivity and atmospheric studies. Its atmospheric fate is primarily dictated by reactions with chlorine atoms (Cl) and hydroxyl (OH) radicals.
Comparative Reactivity and Atmospheric Chemistry:
Research into the atmospheric sink of MCDFA has provided detailed kinetic data. Gas-phase reactions with Cl atoms have been studied using photoreactors and in situ Fourier Transform Infrared (FTIR) spectroscopy to monitor the reactants and products. rsc.orgrsc.org The rate coefficients for the reaction of Cl atoms with MCDFA have been determined over a range of temperatures (287–313 K), yielding the following Arrhenius expression rsc.org:
k(MCDFA+Cl) = (9.6 ± 5.1) × 10-12 exp[-(1363 ± 79)/T] cm³ molecule⁻¹ s⁻¹
The reaction proceeds via hydrogen-atom abstraction from the methyl group. rsc.org In the absence of nitrogen oxides (NOₓ), the primary fate of the resulting radical is a reaction with molecular oxygen (O₂) to form the mixed anhydride (B1165640), formic chlorodifluoroacetic anhydride (CF₂ClC(O)OC(O)H). rsc.orgrsc.org Chlorodifluoroacetic acid (CF₂ClC(O)OH) is also observed as a product, with a yield of approximately 34 ± 5%. rsc.org While reactions with OH radicals are the main removal process for MCDFA in the troposphere, reactions with Cl atoms can be a dominant loss process in marine and continental regions with high Cl concentrations. rsc.org
Spectroscopic Studies:
Spectroscopic methods are crucial for the study of MCDFA. In situ FTIR spectroscopy is the primary tool used in kinetic studies to track the decay of MCDFA and the formation of products in real-time. rsc.orgrsc.org Furthermore, reference spectra for MCDFA, including FTIR and FT-Raman, are available in spectral databases, which are essential for its identification and quantification in both laboratory and atmospheric contexts. nih.gov
Ethyl Chlorodifluoroacetate: Synthetic and Mechanistic Comparisons
Ethyl chlorodifluoroacetate (ECDFA) provides a key point of comparison for understanding how a slight increase in the alkyl chain length affects reaction mechanisms.
Synthetic and Mechanistic Comparisons:
From a synthetic perspective, both MCDFA and ECDFA are used as building blocks in organic synthesis, particularly for introducing the chlorodifluoroacetyl group into larger molecules. rsc.org The reactivity is centered on the ester functionality, which can undergo typical reactions like hydrolysis and transesterification.
Mechanistically, the atmospheric oxidation of ECDFA reveals a significant departure from that of MCDFA. The reaction with Cl atoms proceeds not only faster but also through a different primary pathway. The Arrhenius expression for ECDFA is rsc.org:
k(ECDFA+Cl) = (64.4 ± 29.7) × 10-12 exp[-(1110 ± 68)/T] cm³ molecule⁻¹ s⁻¹
The primary reaction is H-atom abstraction from the –CH₂– group. The resulting alkoxy radical predominantly undergoes an α-ester rearrangement. rsc.orgrsc.org This rearrangement is a key mechanistic channel for esters with an α-hydrogen on the alkoxy group and leads to the formation of chlorodifluoroacetic acid and an ethyl radical. rsc.org This pathway is highly efficient, resulting in a chlorodifluoroacetic acid yield of 86 ± 8%, which is substantially higher than that observed for MCDFA. rsc.org This mechanistic divergence highlights how the structure of the alkyl group directly governs the atmospheric degradation pathway.
Other Alkyl Chloro(difluoro)acetates: Structure-Reactivity Relationships
The comparison between the methyl and ethyl esters provides a clear basis for establishing structure-reactivity relationships within the broader class of alkyl chloro(difluoro)acetates.
The rate of hydrogen abstraction by atmospheric oxidants like Cl or OH radicals is highly dependent on the nature of the C-H bonds in the alkyl chain.
Primary vs. Secondary Hydrogens: The reaction of Cl atoms with ECDFA is significantly faster than with MCDFA. This is because the C-H bonds in the methylene (B1212753) (–CH₂–) group of the ethyl ester are weaker and more susceptible to abstraction than the C-H bonds in the methyl (–CH₃–) group.
Reaction Pathway: The presence of a hydrogen atom on the carbon adjacent to the ester oxygen (the α-carbon) in the ethyl group enables the α-ester rearrangement pathway. rsc.orgrsc.org This pathway is unavailable for the methyl ester. For larger alkyl groups like propyl or 2-methylpropyl, H-atom abstraction would likely occur at the most vulnerable C-H bond (e.g., the tertiary C-H in an isopropyl group or the secondary C-H in a propyl group), followed by competitive reaction channels including decomposition and rearrangement.
In synthetic applications, while the reactivity of the ester group itself remains similar, the size and branching of the alkyl group can introduce steric hindrance, potentially slowing down reactions at the carbonyl carbon.
| Compound | Arrhenius Expression (cm³ molecule⁻¹ s⁻¹) | Primary Reaction Pathway | Major Product(s) | Acid Yield (%) |
|---|---|---|---|---|
| Methyl Chlorodifluoroacetate (MCDFA) | (9.6 ± 5.1) × 10⁻¹² exp[-(1363 ± 79)/T] | H-abstraction from –CH₃ group | CF₂ClC(O)OC(O)H | 34 ± 5 |
| Ethyl Chlorodifluoroacetate (ECDFA) | (64.4 ± 29.7) × 10⁻¹² exp[-(1110 ± 68)/T] | H-abstraction from –CH₂– group | CF₂ClC(O)OH | 86 ± 8 |
Comparisons with Alpha-Halogenated Fluoroacetates (e.g., Ethyl Dibromofluoroacetate)
Comparing chloro(difluoro)acetates with other α-halogenated analogs, such as ethyl bromodifluoroacetate, reveals how the identity of the α-halogen influences reactivity in synthetic chemistry. The primary difference lies in the reactivity of the carbon-halogen bond.
The C-Br bond is significantly weaker and more labile than the C-Cl bond. This makes ethyl bromodifluoroacetate a versatile reagent for reactions where the halogen atom is displaced. It is widely used to introduce the CF₂ group into molecules. wikipedia.org For example, it is a key reagent in the Reformatsky reaction to generate 2,2-difluoro-3-hydroxy esters. wikipedia.org It also participates in copper-mediated cross-coupling reactions and can act as both a C1 synthon and a difluoroalkylating agent. rsc.orgresearchgate.net
In contrast, the C-Cl bond in chloro(difluoro)acetates is more robust, and these compounds are not typically used in reactions involving the cleavage of this bond. Their synthetic utility stems from the reactivity of the ester group and the strong electron-withdrawing nature of the CF₂Cl moiety, which activates the carbonyl carbon towards nucleophilic attack. The fluorine atoms in these compounds increase the electrophilicity of the carbonyl group, enhancing its reactivity at the active sites of biological enzymes. guidechem.com
Reactivity Comparisons with Trifluoroacetate (B77799) Esters
Replacing the chlorine atom with a third fluorine atom to give a trifluoroacetate ester provides another important point of comparison, highlighting the electronic effects of the halogens.
Atmospheric Reactivity:
Direct comparative studies have shown that chlorodifluoroacetate esters react more rapidly with Cl atoms than their trifluoroacetate counterparts. rsc.org Specifically, the rate constant for the reaction of Cl atoms is greater for MCDFA than for methyl trifluoroacetate (CF₃COOCH₃) and greater for ECDFA than for ethyl trifluoroacetate (CF₃COOCH₂CH₃). rsc.org This indicates that the substitution of a fluorine atom with a larger, less electronegative chlorine atom increases the susceptibility of the alkyl group's C-H bonds to abstraction by Cl atoms.
Synthetic Reactivity:
Future Research Directions and Perspectives
Development of Novel and Sustainable Synthetic Pathways
The pursuit of green and sustainable chemical processes is a paramount goal in modern chemistry. For 2-Methylpropyl chloro(difluoro)acetate, future research will likely prioritize the development of synthetic pathways that are more environmentally benign and economically viable than current methods. This involves exploring alternative starting materials, reducing waste generation, and utilizing milder reaction conditions.
One promising avenue is the exploration of biocatalysis. The use of enzymes or whole-cell systems for the synthesis of fluorinated compounds is a growing field. Researchers may investigate the potential of engineered enzymes to catalyze the esterification of chlorodifluoroacetic acid with isobutanol, potentially offering high selectivity and reducing the need for harsh chemical reagents.
Another area of focus will be the development of catalytic methods that avoid the use of stoichiometric reagents. For instance, new catalytic systems for the direct chlorodifluoroacetylation of isobutanol could be designed, minimizing the formation of byproducts. The principles of green chemistry, such as atom economy and the use of renewable feedstocks, will guide these efforts. The development of synthetic routes that utilize fluorine gas directly in a controlled and selective manner is a long-term goal that could revolutionize the synthesis of fluorinated compounds, including this compound. acsgcipr.org
Table 1: Comparison of Potential Synthetic Strategies for this compound
| Synthetic Strategy | Potential Advantages | Potential Challenges |
|---|---|---|
| Biocatalysis | High selectivity, mild reaction conditions, reduced waste. | Enzyme stability and activity with fluorinated substrates. |
| Catalytic Direct Esterification | High atom economy, reduced use of stoichiometric reagents. | Catalyst design for high efficiency and selectivity. |
| Direct Fluorination | Potentially the most direct and atom-economical route. | Handling of highly reactive and toxic fluorine gas, achieving selectivity. |
Exploration of Uncatalyzed and Organocatalyzed Transformations
While metal-catalyzed reactions have been instrumental in advancing organic synthesis, there is a growing interest in uncatalyzed and organocatalyzed transformations to avoid the cost and potential toxicity of transition metals. mdpi.com Future research on this compound is expected to delve into these areas.
Uncatalyzed reactions, driven by heat or other physical stimuli, could offer simpler and more cost-effective synthetic routes. For example, the thermal generation of difluorocarbene from this compound could be explored for various cycloaddition and insertion reactions without the need for a catalyst.
Organocatalysis, which utilizes small organic molecules as catalysts, has emerged as a powerful tool in asymmetric synthesis. nih.govku.ac.ae The development of chiral organocatalysts for enantioselective transformations of this compound could lead to the synthesis of valuable chiral fluorinated building blocks. chimia.chrsc.org For instance, organocatalytic approaches could be employed for the asymmetric α-functionalization of the chlorodifluoroacetyl group or for enantioselective reactions involving the difluorocarbene generated from this precursor. The use of ionic liquids as organocatalysts for nucleophilic fluorination reactions is another area that could be explored. mdpi.com
Advanced Mechanistic Investigations via In Situ Spectroscopy
A thorough understanding of reaction mechanisms is crucial for optimizing existing synthetic methods and designing new ones. Future research will likely employ advanced in situ spectroscopic techniques to gain real-time insights into the reactions of this compound.
Techniques such as ReactIR (in situ Fourier-transform infrared spectroscopy), in situ NMR (nuclear magnetic resonance) spectroscopy, and Raman spectroscopy can be used to monitor the concentration of reactants, intermediates, and products throughout a reaction. This data can provide valuable information about reaction kinetics, the identity of transient species, and the influence of various reaction parameters.
For example, in situ spectroscopy could be used to study the thermal decomposition of this compound to form difluorocarbene. orgsyn.org This would allow for a detailed investigation of the kinetics of this process and the subsequent reactions of the carbene with various substrates. organic-chemistry.orgresearchgate.netnih.govcas.cn Such studies are essential for developing more efficient and selective difluorocarbene-mediated transformations.
Applications in Flow Chemistry and Automated Synthesis
Flow chemistry, the practice of performing chemical reactions in a continuous flowing stream rather than in a batch reactor, offers numerous advantages, including improved safety, better heat and mass transfer, and easier scalability. beilstein-journals.orgrsc.orgmit.edunih.gov The application of flow chemistry to the synthesis and transformations of this compound is a promising area for future research.
The synthesis of this compound itself could be adapted to a continuous flow process, potentially leading to higher yields and purity. Furthermore, reactions involving the in situ generation and consumption of hazardous intermediates, such as difluorocarbene, are particularly well-suited for flow chemistry, as the small reactor volumes minimize safety risks. vapourtec.com
Automated synthesis platforms can be integrated with flow reactors to enable high-throughput screening of reaction conditions and the rapid synthesis of libraries of compounds derived from this compound. osti.govsemanticscholar.orgmdpi.comacs.orgsemanticscholar.org This would accelerate the discovery of new reactions and the development of novel materials and pharmaceuticals.
Table 2: Potential Advantages of Flow Chemistry for this compound
| Feature | Benefit |
|---|---|
| Enhanced Safety | Small reactor volumes minimize the risk associated with hazardous reagents and intermediates. |
| Improved Control | Precise control over reaction parameters such as temperature, pressure, and residence time. |
| Increased Efficiency | Improved heat and mass transfer can lead to faster reactions and higher yields. |
| Scalability | Reactions can be scaled up by running the flow reactor for longer periods. |
| Automation | Integration with automated systems for high-throughput experimentation and library synthesis. |
Computational Design of New Reactions and Catalysts
Computational chemistry has become an indispensable tool in modern chemical research, enabling the prediction of molecular properties, the elucidation of reaction mechanisms, and the design of new catalysts. Future research on this compound will undoubtedly leverage computational methods to accelerate discovery.
Quantum mechanical calculations, such as density functional theory (DFT), can be used to model the electronic structure and reactivity of this compound and its reaction intermediates. nih.gov This can provide insights into reaction pathways and help to explain experimental observations. For example, computational studies could be used to investigate the mechanism of difluorocarbene formation and its subsequent reactions in detail. nih.govcas.cn
Furthermore, computational methods can be employed for the in silico design of new catalysts for transformations involving this compound. acs.org By screening virtual libraries of potential catalysts, researchers can identify promising candidates for experimental validation, thereby reducing the time and resources required for catalyst development. This approach is particularly valuable for designing catalysts with high selectivity for specific transformations.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 2-methylpropyl chloro(difluoro)acetate in academic laboratories?
- Methodological Answer : The compound can be synthesized via acid-catalyzed esterification between chloro(difluoro)acetic acid and 2-methylpropanol. A typical protocol involves refluxing the reactants with a catalytic amount of sulfuric acid or using a coupling agent like DCC (dicyclohexylcarbodiimide) in anhydrous conditions. Post-reaction, purification via fractional distillation is critical due to the ester’s volatility (similar to ethyl chloro(difluoro)acetate, which has a boiling point of ~33°C ). Safety measures include using a fume hood (vapor pressure ~13 mmHg for analogous esters ) and avoiding moisture to prevent hydrolysis.
Q. How can researchers characterize the structural integrity and purity of this compound?
- Methodological Answer :
- NMR Spectroscopy : and NMR can confirm the presence of difluoromethyl and ester groups. For example, shifts for analogous difluoroacetates appear at δ -80 to -100 ppm .
- GC-MS : To assess purity and detect volatile byproducts.
- IR Spectroscopy : Peaks near 1740–1720 cm indicate the ester carbonyl group.
- Elemental Analysis : Validate empirical formula (e.g., CHClFO).
Q. What safety protocols are essential for handling this compound?
- Methodological Answer :
- Ventilation : Use fume hoods due to low flash points (~17–20°C for similar esters ).
- PPE : Nitrile gloves, goggles, and flame-resistant lab coats.
- Storage : Inert atmosphere (N) and moisture-free conditions at -20°C for long-term stability (as recommended for structurally related esters ).
- Waste Disposal : Segregate halogenated waste and consult institutional guidelines for incineration .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT) predict the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer : Density Functional Theory (DFT) calculations can model the electron-deficient carbonyl carbon and adjacent fluorine atoms to predict reaction pathways. For example:
- Electrostatic Potential Maps : Highlight regions susceptible to nucleophilic attack.
- Activation Energy Barriers : Compare hydrolysis rates in polar vs. nonpolar solvents.
- References : Studies on ethyl chloro(difluoro)acetate suggest fluorine’s electron-withdrawing effect accelerates hydrolysis .
Q. What experimental strategies resolve contradictions in reported kinetic data for this compound’s thermal decomposition?
- Methodological Answer :
- Controlled Replication : Repeat decomposition studies under standardized conditions (e.g., TGA at 10°C/min under N ).
- Isothermal Analysis : Monitor mass loss at fixed temperatures to identify intermediates.
- Cross-Validation : Compare with ethyl ester analogs, where decomposition products (e.g., HCl, COF) are well-documented .
Q. How does steric hindrance from the 2-methylpropyl group influence the compound’s reactivity compared to smaller esters (e.g., methyl or ethyl)?
- Methodological Answer :
- Kinetic Studies : Compare ester hydrolysis rates under acidic/basic conditions. For example, bulky esters like 2-methylpropyl may exhibit slower hydrolysis due to reduced accessibility to the carbonyl group.
- X-ray Crystallography : Resolve molecular geometry to quantify steric effects.
- References : Analogous studies on isobutyl acetate show reduced reactivity in SN mechanisms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
